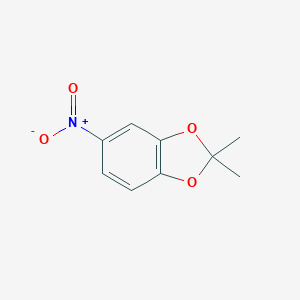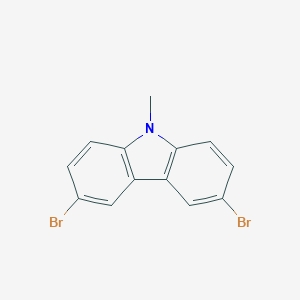
3,6-dibromo-9-methyl-9H-carbazole
概要
説明
“3,6-dibromo-9-methyl-9H-carbazole” is a chemical compound with the molecular formula C13H9Br2N . It is a derivative of carbazole, a tricyclic compound that contains both nitrogen and carbon .
Synthesis Analysis
The synthesis of carbazole derivatives, including “3,6-dibromo-9-methyl-9H-carbazole”, often involves N-alkylation . For instance, one synthesis method involves N-alkylation of 1-bromo-4-(bromomethyl)benzene with 3,6-dibromo-9H-carbazole .Molecular Structure Analysis
The carbazole ring system in “3,6-dibromo-9-methyl-9H-carbazole” is essentially planar . The compound’s molecular weight is 339.02 g/mol .Chemical Reactions Analysis
Carbazole compounds, including “3,6-dibromo-9-methyl-9H-carbazole”, are known for their interesting chemical properties. For example, the substitution of bromine at the para position enhances the reversibility of certain reactions .Physical And Chemical Properties Analysis
“3,6-dibromo-9-methyl-9H-carbazole” is a solid at room temperature . It has a molecular weight of 339.02 g/mol and a complexity of 245 .科学的研究の応用
Use in Conductive Polymers
3,6-dibromo-9-methyl-9H-carbazole is a derivative of carbazole, which has been extensively used for the development of conductive polymers . These polymers are highly demanded due to their extended uses in electronic and optical devices or sensors . The 3,6 positions of carbazole are easier to polymerize, making it an outstanding candidate for integration into polymers .
Application in Light Emitting Diodes (OLEDs)
The increasing demand for conductive polymers in applications such as OLEDs has renewed the interest in carbazole-based materials . The structural adaptability of the 3,6-dibromo-9-methyl-9H-carbazole makes it a suitable candidate for OLEDs .
Use in Capacitors
Carbazole-based materials, including 3,6-dibromo-9-methyl-9H-carbazole, have found applications in the development of capacitors . Their unique optical and electronic properties make them ideal for this application .
Application in Memory Devices
The high electron-donating ability and photoconductivity of 3,6-dibromo-9-methyl-9H-carbazole make it suitable for use in memory devices . Its improved stability and high triplet energy also contribute to its effectiveness in this application .
Use in Organic Thin Film Transistors
3,6-dibromo-9-methyl-9H-carbazole has been used in the development of organic thin film transistors . Its high charge carrier mobility and electron-donating property make it an excellent choice for this application .
Application in Organic Photovoltaics (OPVs)
The use of 3,6-dibromo-9-methyl-9H-carbazole in OPVs has raised substantial interest due to its cost-effectiveness, lightweight, large area, flexibility, and better environmental credentials alternative to conventional inorganic optoelectronic devices .
Use in Drug Development
P7C3 and its analogs, which may include 3,6-dibromo-9-methyl-9H-carbazole, have potential applications in the treatment of conditions such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and traumatic brain injury .
Use in Chemical Synthesis
3,6-dibromo-9-methyl-9H-carbazole has been used in chemical synthesis, specifically in the preparation of N-(2-hydroxyethyl)-3,6-dibromocarbazole .
作用機序
While the specific mechanism of action for “3,6-dibromo-9-methyl-9H-carbazole” is not detailed in the search results, carbazole derivatives are known for their biological activities. They have been studied for their anti-tumor activities and their potential role in treating neurodegenerative diseases .
Safety and Hazards
While specific safety and hazard information for “3,6-dibromo-9-methyl-9H-carbazole” was not found, similar compounds have been classified as potentially harmful. For example, “3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole” has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
3,6-dibromo-9-methylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMLKNOCKBPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356525 | |
| Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58246-82-5 | |
| Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the importance of halogen bonding in crystal packing for the studied carbazole derivatives. How might the bromine atoms in 3,6-dibromo-9-methyl-9H-carbazole influence its solid-state packing compared to 9-methyl-9H-carbazole (without bromine substituents)?
A1: Halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction that can influence the arrangement of molecules in a crystal lattice []. In the studied carbazole derivatives, the researchers observed that bromine atoms formed halogen bonds with neighboring molecules, contributing to the overall crystal packing stability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




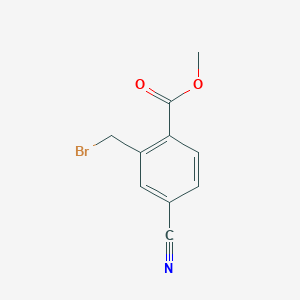
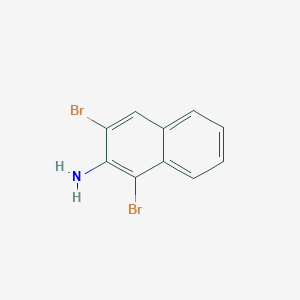
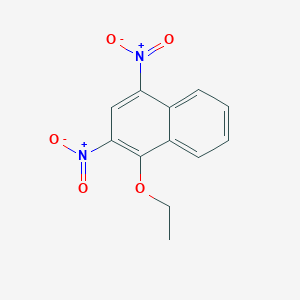

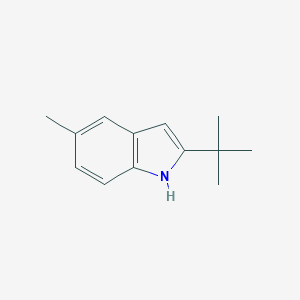

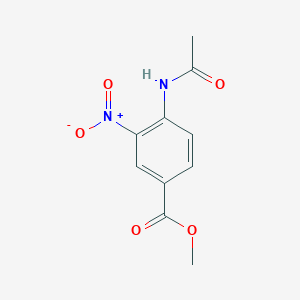

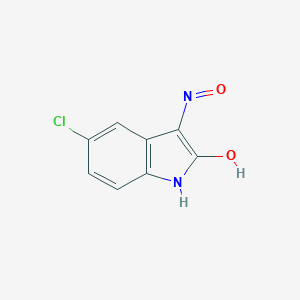
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
